molecular formula C5H3Cl2FN2O B1295785 4-Amino-3,5-dichloro-6-fluoro-2-pyridone CAS No. 94133-62-7

4-Amino-3,5-dichloro-6-fluoro-2-pyridone

Cat. No. B1295785
CAS RN: 94133-62-7
M. Wt: 196.99 g/mol
InChI Key: JPMASQTVFRLSAV-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a compound that belongs to the class of 2-pyridones, which are heterocyclic aromatic compounds containing a pyridine ring substituted with a keto group at the second position. The presence of amino and halogen substituents on the pyridone ring can significantly alter the compound's chemical and physical properties, as well as its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 2-pyridone derivatives, such as 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, can be achieved through various synthetic routes. One such method involves the cyclization reaction of ester-tethered enaminones, which can be prepared from amines, activated alkynes, and alkenes. This method has been shown to yield 2,3-dihydro-4-pyridones, which are closely related to 4-pyridones, in moderate to high yields (41-90%) . Furthermore, these 2,3-dihydro-4-pyridones can be oxidized to 4-pyridones using an oxidizing agent like chloranil, with the products isolated in 65-94% yields .

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is characterized by a pyridone ring with specific substituents that influence its reactivity. The amino group at the fourth position is a nucleophilic site, while the chloro and fluoro substituents are electron-withdrawing groups that can affect the electron density of the aromatic ring. These substituents can also influence the acidity of the hydrogen atoms on the nitrogen and the reactivity of the carbonyl group.

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is likely to be diverse due to the presence of multiple reactive sites. The amino group can participate in nucleophilic substitution reactions, while the halogen substituents may undergo further substitution or elimination reactions. The keto group on the pyridone ring can engage in various chemical transformations, such as condensation reactions or nucleophilic additions. Although the specific reactions of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone are not detailed in the provided papers, the general reactivity of 2-pyridones suggests a wide range of possible chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone are not explicitly discussed in the provided papers, the structural features of the compound imply certain properties. The presence of halogen atoms is likely to increase the compound's density and boiling point compared to non-halogenated analogs. The electron-withdrawing effect of the chloro and fluoro groups could increase the acidity of the hydrogen atoms on the nitrogen, making the compound more reactive in acid-base reactions. The solubility of the compound in various solvents would be influenced by the polar nature of the pyridone ring and the substituents attached to it.

Scientific Research Applications

Synthesis of Pyridine Nucleosides

4-Amino-3,5-dichloro-6-fluoro-2-pyridone has been utilized in the synthesis of various pyridine nucleosides. For instance, the synthesis of 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine involved the use of 4-Amino-5-fluoro-2-pyridone, a closely related compound, demonstrating its importance in the formation of nucleoside analogs (Nesnow & Heidelberger, 1975).

Biodegradation in Soils

Research on the environmental impact of fluroxypyr, a compound closely related to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, has shown its significant accumulation in ecosystems due to its extensive use as a herbicide. Factors such as soil microbe, soil type, dissolved organic matter, temperature, and moisture affect its degradation rate in soils, making this compound a subject of interest in environmental chemistry and toxicology (Tao & Yang, 2011).

Photochemical Dimerization Studies

4-Amino-3,5-dichloro-6-fluoro-2-pyridone, through its derivatives, has been used in studies exploring the photochemical dimerization of pyridines. Such studies have contributed to a deeper understanding of the chemical behavior of these compounds under UV irradiation, offering insights into their potential applications in chemical synthesis (Taylor & Kan, 1963).

Antitumor Activity

Compounds derived from pyridones, including those related to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, have been synthesized and evaluated for their antitumor properties. These studies contribute to the field of medicinal chemistry by exploring the potential of pyridone derivatives in the treatment of various cancers (Cocco, Congiu, & Onnis, 2000).

Synthesis of Energetic Materials

Research into the synthesis of energetic materials has involved the use of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone derivatives. For example, the synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, a pyridine-based energetic material, demonstrates the role of such compounds in the development of high-energy density materials (Ma et al., 2018).

properties

IUPAC Name

4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMASQTVFRLSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC(=C1Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240673
Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
Source EPA DSSTox
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Molecular Weight

196.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichloro-6-fluoro-2-pyridone

CAS RN

94133-62-7
Record name 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone
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Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
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Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
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Record name 4-amino-3,5-dichloro-6-fluoro-2-pyridone
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Record name 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, N Yu, J Yang, L Jin, H Guo, W Shi… - Environment …, 2020 - Elsevier
Pesticides and pharmaceuticals are widely used in modern life and are discharged into wastewater after usage. However, a large number of transformation products (TPs) are formed …
Number of citations: 74 www.sciencedirect.com

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